(2R,4R)-4-[(4-bromophenyl)methyl]pyrrolidin-1-ium-2-carboxylate
Description
Properties
CAS No. |
1260617-86-4 |
|---|---|
Molecular Formula |
C12H14BrNO2 |
Molecular Weight |
284.15 g/mol |
IUPAC Name |
(2R,4R)-4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)5-9-6-11(12(15)16)14-7-9/h1-4,9,11,14H,5-7H2,(H,15,16)/t9-,11-/m1/s1 |
InChI Key |
KBZRUYGFVGXOBD-MWLCHTKSSA-N |
SMILES |
C1C(C[NH2+]C1C(=O)[O-])CC2=CC=C(C=C2)Br |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)CC2=CC=C(C=C2)Br |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Biological Activity
The compound (2R,4R)-4-[(4-bromophenyl)methyl]pyrrolidin-1-ium-2-carboxylate is a pyrrolidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H14BrN2O2
- Molecular Weight : 284.15 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a bromophenyl group and a carboxylate moiety.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Effects : The compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy may stem from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
- Neuroprotective Properties : Research indicates that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
Anticancer Studies
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of similar pyrrolidine derivatives. The results indicated that compounds with bromophenyl substitutions demonstrated significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Activity
In an investigation into the antimicrobial properties of various pyrrolidine derivatives, this compound was tested against multiple bacterial strains. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Neuroprotective Effects
A recent study focused on the neuroprotective effects of pyrrolidine derivatives showed that this compound significantly reduced neuronal cell death in models of oxidative stress. This suggests its potential application in treating conditions like Alzheimer’s disease .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The presence of the bromophenyl group in (2R,4R)-4-[(4-bromophenyl)methyl]pyrrolidin-1-ium-2-carboxylate enhances its interaction with bacterial membranes, leading to increased efficacy against various pathogens. In studies involving similar pyrrolidine derivatives, compounds have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Neuropharmacological Effects
Pyrrolidine derivatives have been investigated for their neuropharmacological properties. The unique stereochemistry of this compound may contribute to its ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression. Preliminary studies suggest that such compounds could act as selective serotonin reuptake inhibitors (SSRIs), although further research is necessary to elucidate these mechanisms fully .
Materials Science Applications
Polymer Synthesis
The compound can be utilized as a building block in the synthesis of novel polymers. Its cationic nature allows it to participate in ionic polymerization processes, resulting in materials with enhanced mechanical and thermal properties. Research has demonstrated that incorporating such pyrrolidine derivatives into polymer matrices can improve their stability and functionality under various environmental conditions .
Nanocomposite Development
this compound has been explored for use in nanocomposites. Its ability to interact with nanoparticles facilitates the dispersion of these materials within polymer matrices, leading to improved electrical conductivity and thermal stability. Applications in electronic devices and sensors are particularly promising due to these enhanced properties .
Coordination Chemistry Applications
Ligand Properties
The compound serves as a versatile ligand in coordination chemistry. Its nitrogen atom can coordinate with various metal ions, forming stable complexes that are useful in catalysis and material synthesis. Studies have shown that metal complexes derived from this compound exhibit catalytic activity in organic reactions, such as cross-coupling reactions and oxidation processes .
Metal Ion Selectivity
Research indicates that the ligand's structure allows for selective binding to specific metal ions, making it a candidate for applications in separation technologies. For instance, its ability to selectively chelate transition metals could be employed in the extraction and recovery of valuable metals from waste streams .
Case Studies
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-bromophenyl group in the target compound contrasts with 3-bromophenyl in Compound 1L (). Replacing the carboxylate with a carboxamide (as in ) reduces ionic character, affecting solubility and hydrogen-bonding interactions .
Stereochemical Influence :
- The (2R,4R) configuration in the target compound and ’s analog ensures optimal spatial alignment for receptor engagement. In contrast, (2S,4R) isomers () may exhibit divergent activity due to altered spatial positioning .
Biological Activity: QS-528, a thiophene-containing FFAR1 agonist, shares comparable activation potency (EC₅₀ ~10 µM) with pyrrolidine-based analogs, suggesting the pyrrolidinium core is a viable scaffold for receptor targeting .
Synthetic Complexity :
- Multi-step syntheses (e.g., alkylation, coupling, deprotection) are common for pyrrolidine derivatives. The target compound’s synthesis likely parallels methods in and , involving chiral resolution or asymmetric catalysis to achieve the (2R,4R) configuration .
Preparation Methods
Synthesis of Ethyl 3-(4-Bromophenyl)-4-nitrobutanoate
The foundational step involves preparing ethyl 3-(4-bromophenyl)-4-nitrobutanoate, a precursor for pyrrolidine ring formation. This compound is synthesized via nucleophilic substitution or coupling reactions using 4-bromophenyl derivatives. For instance, condensation of 4-bromobenzyl halides with nitroalkanoic esters under basic conditions yields the nitro ester.
Reductive Cyclization to Pyrrolidin-2-one
Reduction of the nitro group in ethyl 3-(4-bromophenyl)-4-nitrobutanoate using zinc dust in hydrochloric acid generates an intermediate amine. Subsequent cyclization under basic conditions (e.g., sodium ethoxide in ethanol) forms 4-(4-bromophenyl)pyrrolidin-2-one. This lactam serves as a critical intermediate, though further functionalization is required to introduce the carboxylate moiety.
Reaction Conditions and Yields
Conversion of Pyrrolidin-2-one to Carboxylate
Transforming the lactam’s ketone to a carboxylate remains challenging. One potential route involves Baeyer-Villiger oxidation followed by hydrolysis, though this risks ring expansion. Alternatively, nucleophilic displacement of the lactam’s carbonyl with a cyanide ion, followed by hydrolysis, could yield the carboxylate. However, these methods require optimization to preserve stereochemistry.
Asymmetric Hydrogenation of Pyrroline Derivatives
Preparation of Chiral Pyrroline-2-carboxylates
A stereoselective approach employs asymmetric hydrogenation of pyrroline-2-carboxylate esters. For example, (2R,4R)-4-methylpiperidine-2-carboxylate synthesis via Pd-catalyzed hydrogenation (10% Pd/C, H₂, 30°C) demonstrates high enantiomeric excess (ee > 95%). Adapting this to pyrrolidine systems, a proline-derived chiral catalyst could induce the desired (2R,4R) configuration.
Introduction of the 4-Bromophenylmethyl Group
Post-hydrogenation, the 4-position is functionalized via alkylation. Using (4-bromophenyl)methanol, the alcohol is converted to a bromide (e.g., via PBr₃), then subjected to nucleophilic substitution on the pyrrolidine ring.
Key Reaction Parameters
Zwitterion Formation
Protonation of the tertiary amine under acidic conditions (e.g., HCl/EtOH) generates the ammonium ion, while the ester is hydrolyzed to carboxylate using NaOH. The zwitterion precipitates upon neutralization.
Resolution of Racemic Mixtures
Synthesis of Racemic 4-[(4-Bromophenyl)methyl]pyrrolidine-2-carboxylate
Racemic pyrrolidine-2-carboxylate esters are synthesized via cyclization or condensation, followed by alkylation. For instance, ethyl 4-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylate is prepared via Michael addition using ethyl acrylate and 4-bromophenylmethylamine.
Chiral Resolution Using Tartrate Salts
Resolution employs diastereomeric salt formation with chiral acids (e.g., L-tartaric acid). In a representative protocol, the racemic ester is reacted with L-tartrate in ethanol, yielding (2R,4R)-enriched crystals after recrystallization.
Resolution Efficiency
Final Zwitterion Formation
The resolved ester is hydrolyzed (NaOH, H₂O/EtOH) to the carboxylate, and the amine is protonated (HCl) to form the zwitterion.
Comparative Analysis of Methods
Efficiency and Stereochemical Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
